molecular formula C15H12F3NO2 B2455421 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one CAS No. 882747-80-0

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one

Cat. No.: B2455421
CAS No.: 882747-80-0
M. Wt: 295.261
InChI Key: WPNDKFHBXPCBMR-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol . This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethyl group, and a pyridinyl group, making it a unique and versatile molecule in various fields of scientific research.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-9(20)14-13(7-11(8-19-14)15(16,17)18)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNDKFHBXPCBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Biological Activity

1-[3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one (CAS No. 882747-80-0) is a synthetic compound that has garnered attention due to its potential biological activities. Its structure incorporates a trifluoromethyl group and a methoxyphenyl moiety, which are known to influence the compound's pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antichlamydial properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3NO2, with a molecular weight of 295.26 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance the lipophilicity and metabolic stability of the compound.

Antibacterial Activity

Recent studies have explored the antibacterial potential of this compound against various strains of bacteria. The following table summarizes findings related to its antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Proteus mirabilis64 μg/mL

These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The presence of the trifluoromethyl group appears to be crucial for enhancing the antibacterial efficacy.

Antifungal Activity

The antifungal activity of this compound has also been evaluated. While specific data on antifungal activity were not extensively detailed in the available literature, preliminary studies suggest potential effectiveness against common fungal pathogens. Future research could provide clearer insights into its antifungal properties.

Antichlamydial Activity

The compound has shown promising results in inhibiting Chlamydia species. A study indicated that derivatives with similar structural components exhibited significant antichlamydial activity, suggesting that this compound may serve as a lead for developing new treatments against chlamydial infections:

  • Mechanism of Action : The mechanism by which this compound exerts its effects involves disruption of chlamydial inclusion bodies in infected cells, leading to reduced replication rates and altered morphology of the pathogens .

Case Studies

A notable case study involved synthesizing several derivatives based on the core structure of this compound. These derivatives were tested for their biological activities:

  • Derivatives with Varied Substituents : Modifications in substituents significantly impacted the biological activity. For instance, replacing the trifluoromethyl group with other electron-withdrawing groups resulted in decreased efficacy .
  • In Vivo Studies : Further investigations into animal models demonstrated that certain derivatives exhibited reduced toxicity while maintaining effective antibacterial and antichlamydial activities, highlighting their therapeutic potential.

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